(2-hydroxy-3-quinolinyl)methyl pivalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

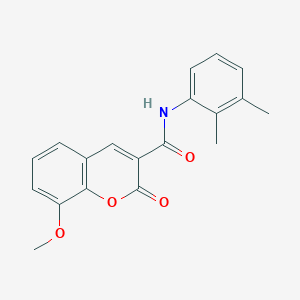

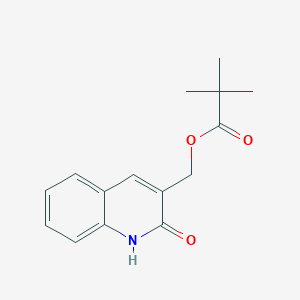

Synthesis Analysis The synthesis of quinoline derivatives, such as (2-hydroxy-3-quinolinyl)methyl pivalate, often involves complex reactions including the Friedlander synthesis, which is well-established for generating substituted quinolines from N-pivaloylanilines. This method involves lithiation followed by formylation and condensation with active methylene compounds (Ubeda, Villacampa, & Avendaño, 1998).

Molecular Structure Analysis Quinoline derivatives can display a range of molecular structures, including discrete molecular complexes and coordination polymers. For example, certain quinoline-based compounds form structures with unique coordination modes when combined with metals, demonstrating diverse molecular frameworks and emitting strong fluorescence upon excitation at room temperature (Rad et al., 2016).

Chemical Reactions and Properties Quinoline derivatives participate in various chemical reactions, leading to diverse biological and chemical properties. For instance, electrophilic aminations with anthranils have been used to create condensed quinolines, showcasing the reactivity of quinoline structures in synthesizing complex heterocyclic compounds (Li et al., 2018).

Physical Properties Analysis While specific data for (2-hydroxy-3-quinolinyl)methyl pivalate were not available, quinoline derivatives typically exhibit distinct physical properties such as fluorescence and specific melting and boiling points, which can be altered by different substitutions on the quinoline nucleus.

Chemical Properties Analysis The chemical properties of quinoline derivatives are influenced by their molecular structure. They can act as ligands in metal complexes, participate in hydrogen bonding, and exhibit photoluminescent properties, which make them valuable in various applications, including materials science and sensor technology (Rad et al., 2016).

Mécanisme D'action

Target of Action

Quinoline derivatives have been studied extensively and are known to interact with a variety of biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with proteins or enzymes .

Biochemical Pathways

Quinoline derivatives have been shown to influence a variety of biochemical pathways, often related to their target proteins or enzymes .

Pharmacokinetics

The pivalate ester is known for being resistant to hydrolysis to the parent acid . This resistance could potentially affect the bioavailability of the compound.

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, often related to their interactions with target proteins or enzymes .

Action Environment

Factors such as ph and temperature can affect the stability of pivalate esters .

Safety and Hazards

Propriétés

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-15(2,3)14(18)19-9-11-8-10-6-4-5-7-12(10)16-13(11)17/h4-8H,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZAAWQBJXZYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Oxo-1,2-dihydroquinolin-3-yl)methyl 2,2-dimethylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)

![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)

![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)

![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)

![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)